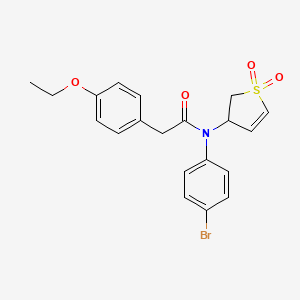![molecular formula C25H24N4O4 B11413145 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413145.png)
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirido[2,3-d]pirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales. La estructura de este compuesto incluye un núcleo de pirido[2,3-d]pirimidina, que es un sistema heterocíclico fusionado, y varios grupos funcionales que contribuyen a sus propiedades químicas y actividades biológicas.
Métodos De Preparación
La síntesis de N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de materiales de partida apropiados en condiciones controladasLas condiciones de reacción a menudo implican el uso de solventes como etanol o dioxano y catalizadores para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros grupos en condiciones específicas.
Hidrólisis: El compuesto puede hidrolizarse en presencia de ácidos o bases, lo que lleva a la escisión de ciertos enlaces y la formación de productos más simples.
Aplicaciones Científicas De Investigación
N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como inhibidor de enzimas o receptores específicos involucrados en las vías de la enfermedad.
Mecanismo De Acción
El mecanismo de acción de N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de enzimas como la poli (ADP-ribosa) polimerasa-1 (PARP-1), que está involucrada en los procesos de reparación del ADN. Al inhibir PARP-1, el compuesto puede interferir con la reparación del ADN dañado, lo que lleva a la muerte celular en las células cancerosas. El compuesto también puede interactuar con otras vías moleculares, contribuyendo a sus diversas actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares a N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida incluyen otros derivados de pirido[2,3-d]pirimidina. Estos compuestos comparten una estructura central similar pero difieren en los grupos funcionales unidos al núcleo. Algunos ejemplos incluyen:
N-(3-fluorofenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[3,2-d]pirimidin-1-il]acetamida: Este compuesto tiene un grupo fluorofenilo en lugar de un grupo etoxi-fenilo.
Derivados de pirano[2,3-d]pirimidina-2,4-diona: Estos compuestos tienen un anillo pirano fusionado al núcleo de pirimidina y exhiben diferentes actividades biológicas.
La singularidad de N-(2-etoxi-fenil)-2-[2,4-dioxo-3-(2-feniletil)-1H,2H,3H,4H-pirido[2,3-d]pirimidin-1-il]acetamida radica en sus grupos funcionales específicos, que contribuyen a sus propiedades químicas y actividades biológicas distintas.
Propiedades
Fórmula molecular |
C25H24N4O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-2-33-21-13-7-6-12-20(21)27-22(30)17-29-23-19(11-8-15-26-23)24(31)28(25(29)32)16-14-18-9-4-3-5-10-18/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |
Clave InChI |
LLUUFSCWWUJAKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11413065.png)
![7-Bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11413066.png)
![1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-](/img/structure/B11413073.png)

![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413105.png)
![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413109.png)
![6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413115.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11413123.png)
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11413128.png)
![4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11413135.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413138.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B11413143.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413147.png)
![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413150.png)
